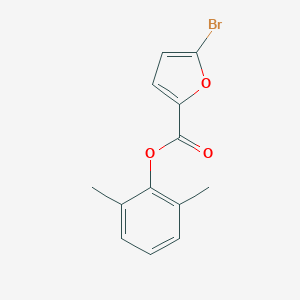

2,6-Dimethylphenyl 5-bromo-2-furoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO3 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

(2,6-dimethylphenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C13H11BrO3/c1-8-4-3-5-9(2)12(8)17-13(15)10-6-7-11(14)16-10/h3-7H,1-2H3 |

InChI Key |

RVBSRWVULGSSBQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethylphenyl 5 Bromo 2 Furoate

Strategies for Furoate Esterification with 2,6-Dimethylphenol (B121312)

The esterification of a carboxylic acid with 2,6-dimethylphenol presents a significant steric challenge due to the two methyl groups ortho to the hydroxyl group. These groups hinder the approach of the acylating agent, often leading to low yields under standard conditions. Consequently, methodologies that can overcome this steric impediment are essential.

Direct acid-catalyzed esterification, or Fischer esterification, is the most traditional method for forming esters. However, its application to sterically hindered phenols like 2,6-dimethylphenol is often inefficient. The reaction involves heating the carboxylic acid (5-bromo-2-furoic acid) and the phenol (B47542) (2,6-dimethylphenol) in the presence of a strong acid catalyst.

To drive the equilibrium towards the product and improve yields, several optimization strategies can be employed:

Use of a large excess of one reactant: While common, this is not always cost-effective.

Removal of water: The use of a Dean-Stark apparatus to azeotropically remove the water byproduct is a standard technique to push the reaction to completion.

Strong Acid Catalysts: While sulfuric acid is common, other strong acids can be used.

High Temperatures: Higher temperatures can increase the reaction rate, but may also lead to side reactions and degradation, particularly with sensitive substrates like furans.

An alternative classical approach involves the use of an acid anhydride (B1165640). Reacting the phenol with 5-bromo-2-furoic anhydride in the presence of a strong acid catalyst can proceed more rapidly and at lower temperatures than with the corresponding carboxylic acid. google.com

| Method | Reactants | Catalyst | Key Conditions | Typical Outcome for Hindered Phenols |

| Fischer Esterification | 5-Bromo-2-furoic acid + 2,6-Dimethylphenol | H₂SO₄ (conc.) | Reflux with water removal (e.g., Dean-Stark) | Low to moderate yields due to steric hindrance |

| Anhydride Method | 5-Bromo-2-furoic anhydride + 2,6-Dimethylphenol | Strong Acid | Moderate temperatures (e.g., 70-100 °C) | Generally higher yields and faster reaction rates than Fischer esterification |

To circumvent the unfavorable equilibrium and harsh conditions of classical esterification, 5-bromo-2-furoic acid can be converted into a more reactive derivative. The most common strategy is the formation of an acyl halide, typically 5-bromo-2-furoyl chloride. This is achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic acyl chloride readily reacts with 2,6-dimethylphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com This method is generally high-yielding and effective for hindered phenols.

Another approach involves the use of coupling reagents to form an "activated ester" in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for subsequent nucleophilic attack by the phenol under milder conditions.

| Approach | Activating Agent | Base/Additive | Solvent | Key Advantage |

| Acyl Halide | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyridine or Triethylamine | Anhydrous, non-protic (e.g., DCM, THF) | High reactivity, effective for sterically hindered substrates. mdpi.com |

| Carbodiimide Coupling | DCC or EDC | DMAP (catalyst) | Anhydrous, non-protic (e.g., DCM) | Milder conditions compared to acyl halide formation. |

Modern catalytic systems offer mild and efficient alternatives for the esterification of hindered phenols. The Mitsunobu reaction is a particularly effective method. researchgate.net This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reagent combination activates the phenol, allowing it to be acylated by the carboxylic acid under neutral, low-temperature conditions. The Mitsunobu reaction is renowned for its reliability with sterically demanding substrates. researchgate.net

Additionally, various organocatalytic and metal-based systems have been developed. For instance, phosphotungstic acid has been shown to catalyze transesterification reactions for preparing aryl benzoates, avoiding harsh conditions that could lead to oxidation. researchgate.net Earth-abundant alkali metal catalysts, such as potassium carbonate, have also been employed for the transesterification of aryl esters with phenols under simple, heterogeneous conditions. rsc.org While direct esterification with these catalysts can be challenging, they represent viable pathways for related transformations.

| Catalytic System | Key Reagents | Temperature | Byproducts | Note |

| Mitsunobu Reaction | PPh₃ + DEAD (or DIAD) | 0 °C to room temp. | Triphenylphosphine oxide, reduced azodicarboxylate | Highly effective for hindered phenols and proceeds under mild, neutral conditions. researchgate.net |

| Organocatalysis | e.g., Phosphine oxides with phenoxy tethers | Varies | Water | A redox-neutral approach for direct dehydrative esterification. rsc.org |

| Alkali Metal Catalysis | K₂CO₃ | 60-120 °C | Varies (for transesterification) | Provides an environmentally friendly and practical protocol for aryl ester synthesis. rsc.org |

Regioselective Bromination of Furan-2-carboxylates

The alternative synthetic route involves the introduction of a bromine atom onto the pre-formed 2,6-dimethylphenyl 2-furoate. The furan (B31954) ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The key to this approach is controlling the position of bromination.

In electrophilic substitution reactions, the furan ring exhibits a strong preference for substitution at the C2 and C5 positions due to the superior stability of the resulting carbocation intermediate. numberanalytics.com When the C2 position is occupied by an electron-withdrawing group like an ester (the furoate moiety), electrophilic attack is strongly directed to the C5 position. This inherent electronic preference makes the synthesis of 5-bromo-furan-2-carboxylates a highly regioselective process. matanginicollege.ac.in Therefore, the direct bromination of 2,6-dimethylphenyl 2-furoate is expected to yield the desired 5-bromo isomer with high selectivity, minimizing the formation of other isomers. Studies on the synthesis of 2,5-furandicarboxylic acid often proceed through a 5-bromo-furoic acid intermediate, underscoring the feasibility of this selective halogenation. researchgate.netresearchgate.net

While molecular bromine (Br₂) can be used for the bromination of furans, its high reactivity and hazardous nature have led to the adoption of milder and more selective reagents. quimicaorganica.orgresearchgate.net

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of electron-rich heterocycles like furan. researchgate.net It is a crystalline solid that is easier and safer to handle than liquid bromine. Reactions are typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Other N-bromo Compounds: Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibromoisocyanuric acid (DBI) have been shown to be highly effective and sometimes superior brominating agents compared to NBS. nih.govtcichemicals.com For example, in the bromination of the furan-containing natural product fraxinellone, DBDMH provided an excellent yield of the dibrominated product. nih.gov These reagents offer high selectivity for activated positions. manac-inc.co.jp

Recent research has also focused on developing more environmentally benign, solvent-free methodologies. While specific solvent-free bromination of furoate esters is not extensively documented, the principles of green chemistry encourage the exploration of such conditions, potentially using solid-state reactions or minimal solvent to reduce environmental impact.

| Brominating Agent | Abbreviation | Typical Conditions | Selectivity/Advantage |

| N-Bromosuccinimide | NBS | CH₂Cl₂, dark, room temp. | Milder and more selective than Br₂; easy to handle. researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | CH₂Cl₂, 40 °C | Can provide excellent yields, sometimes superior to NBS. nih.gov |

| Dibromoisocyanuric acid | DBI | conc. H₂SO₄ | A powerful and highly effective brominating reagent. tcichemicals.com |

Convergent Synthetic Approaches to the Target Compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, including the carbon-oxygen bond in esters. These methods are particularly valuable for coupling sterically hindered substrates that are often unreactive under traditional esterification conditions.

One of the most prominent methods is the Buchwald-Hartwig amination , which, despite its name, has been adapted for C-O bond formation. nih.govsemanticscholar.org The synthesis of 2,6-dimethylphenyl 5-bromo-2-furoate via this method would likely involve the coupling of 5-bromo-2-furoic acid with 2,6-dimethylphenol. However, a more common and often more efficient approach for ester formation is the palladium-catalyzed coupling of an aryl halide with a carboxylic acid. nagoya-u.ac.jp In this scenario, an activated derivative of 5-bromo-2-furoic acid, such as the corresponding acid chloride or anhydride, would be coupled with 2,6-dimethylphenol in the presence of a palladium catalyst and a suitable ligand. The use of sterically hindered phosphine ligands is crucial for facilitating the reaction with the sterically demanding 2,6-dimethylphenol. acs.orgresearchgate.net

Another relevant cross-coupling reaction is the Ullmann condensation , a copper-catalyzed reaction that has been a classical method for forming C-O bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have been developed that employ catalytic amounts of copper and ligands, allowing for milder reaction conditions. mdpi.com The synthesis of the target compound via an Ullmann-type reaction would involve the coupling of a brominated furan precursor, such as methyl 5-bromo-2-furoate, with 2,6-dimethylphenol in the presence of a copper catalyst. The reactivity of sterically hindered phenols in Ullmann-type reactions has been demonstrated, making this a viable approach. researchgate.net

| Reaction | Catalyst System | Key Features |

| Palladium-Catalyzed Esterification | Pd(OAc)₂, Sterically Hindered Phosphine Ligand | High functional group tolerance, effective for sterically hindered substrates. nagoya-u.ac.jpacs.org |

| Ullmann Condensation | CuI, Ligand (e.g., phenanthroline) | Classical method, modern variants allow for milder conditions. wikipedia.orgresearchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. nih.govuniovi.es While a direct MCR for the one-pot synthesis of this compound from simple starting materials is not explicitly reported, the principles of MCRs can be applied to the assembly of the furoate core.

For instance, novel MCRs have been developed for the synthesis of substituted furan-2(5H)-ones and other furan derivatives. researchgate.net A hypothetical MCR approach could involve the reaction of a brominated aldehyde, a derivative of glyoxylic acid, and a suitable dienophile to construct the 5-bromo-2-furoate skeleton in a convergent manner. Subsequent esterification with 2,6-dimethylphenol would then yield the final product.

While not a direct application to the target molecule, isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for the rapid synthesis of complex amide and ester-containing molecules and could be conceptually adapted for the synthesis of precursors to the target compound. rsc.org

| Reaction Type | Components | Product Type |

| Furan-forming MCR | Aldehyde, dicarbonyl compound, etc. | Substituted furans/furoates researchgate.net |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides |

Continuous Flow Synthesis and Automation in Furoate Chemistry

The transition from batch to continuous flow manufacturing is a significant trend in modern chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. vapourtec.comresearchgate.net

The synthesis of esters, including those with functionalized aromatic rings, has been successfully demonstrated in continuous flow systems. nih.gov A continuous flow setup for the synthesis of this compound could involve pumping a solution of 5-bromo-2-furoyl chloride and 2,6-dimethylphenol with a base through a heated packed-bed reactor containing a solid-supported catalyst or simply a heated coil for sufficient residence time. mdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to potentially higher yields and purities compared to batch processes.

Automation can be integrated with continuous flow systems to create highly efficient and autonomous synthesis platforms. rsc.org Automated systems can control reagent delivery, monitor reaction progress in real-time using in-line analytics (e.g., HPLC, NMR), and perform automated work-up and purification. chemspeed.com For the synthesis of a library of furoate derivatives, high-throughput automated synthesis platforms can be employed to rapidly generate and screen a large number of compounds for various applications. eurekaselect.comnih.govnih.gov

| Technology | Advantages | Application to Target Synthesis |

| Continuous Flow Synthesis | Enhanced safety, precise control of reaction parameters, ease of scale-up. vapourtec.comresearchgate.net | Pumping of activated 5-bromo-2-furoic acid and 2,6-dimethylphenol through a heated reactor. mdpi.com |

| Automation | High throughput, reproducibility, unattended operation. rsc.orgchemspeed.com | Automated library synthesis of furoate esters for screening, process optimization. eurekaselect.comnih.gov |

Chemical Reactivity and Derivatization Pathways of 2,6 Dimethylphenyl 5 Bromo 2 Furoate

Reactivity at the Ester Linkage

The ester group in 2,6-Dimethylphenyl 5-bromo-2-furoate is a primary site for nucleophilic acyl substitution. However, the reactivity is significantly influenced by the steric hindrance provided by the two methyl groups at the ortho positions of the phenyl ring. This steric shielding makes the carbonyl carbon less accessible to nucleophiles compared to unsubstituted phenyl esters.

Transesterification Reactions and Mechanism

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this reaction typically requires a catalyst, such as a strong acid or base, to proceed at a reasonable rate.

The general mechanism, whether acid or base-catalyzed, involves a tetrahedral intermediate.

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol (R'-OH) then attacks this carbon, leading to a tetrahedral intermediate. After a proton transfer, the original 2,6-dimethylphenol (B121312) is eliminated, and deprotonation of the new carbonyl group regenerates the catalyst and yields the new ester.

Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide (R'-O⁻). This alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the 2,6-dimethylphenoxide leaving group results in the formation of the new ester.

Kinetics of Hydrolysis and Catalytic Influences

Hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by acids or bases. The kinetics of this reaction are typically pseudo-first-order when water is in large excess. researchgate.net The rate of hydrolysis is influenced by both steric and electronic factors.

The electron-withdrawing nature of the phenyl substituent can increase the electrophilicity of the carbonyl carbon, promoting the reaction. However, the bulky 2,6-dimethylphenyl group presents significant steric hindrance to the approaching nucleophile (water or hydroxide (B78521) ion), which generally leads to a slower hydrolysis rate compared to unhindered esters like phenyl acetate. chemrxiv.org

Catalytic Influences:

Alkaline Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile. This reaction is effectively irreversible as the resulting carboxylate ion is resonance-stabilized and shows little affinity for the alcohol. The reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org

Acidic Hydrolysis: In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process is reversible and typically slower than base-promoted hydrolysis. Studies on similar compounds, like 4-bromo-2,6-dimethylphenyl phosphate (B84403) monoester, show that both neutral and conjugate acid species can be reactive in the acid region. researchgate.net

The table below summarizes the expected relative hydrolysis rates based on substituent effects on phenyl furoates. asianpubs.orgresearchgate.net

| Ester Substrate | Expected Relative Rate of Alkaline Hydrolysis | Key Influencing Factor(s) |

|---|---|---|

| p-Nitrophenyl-α-furoate | Fastest | Strong electron-withdrawing nitro group enhances carbonyl electrophilicity. |

| p-Chlorophenyl-α-furoate | Intermediate | Moderately electron-withdrawing chloro group. |

| Phenyl-α-furoate | Slower | Baseline reactivity for phenyl esters. |

| This compound | Slowest | Significant steric hindrance from ortho-methyl groups outweighs electronic effects. |

Transformations Involving the Bromo-Substituent on the Furan (B31954) Ring

The carbon-bromine bond on the furan ring is a key site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly effective for aryl halides, including 5-bromo-2-furoate derivatives. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples the 5-bromo-2-furoate moiety with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the furoate, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This method is widely used to synthesize biaryl compounds and other conjugated systems. mdpi.comnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the 5-bromo-2-furoate with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a palladium cycle similar to the Suzuki coupling and a separate copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is the species that undergoes transmetalation with the Pd(II) complex. wikipedia.org This reaction is highly efficient for creating aryl-alkyne linkages.

The table below provides illustrative examples of these coupling reactions on similar bromo-heterocyclic substrates.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | 5-(Pyrrol-2-yl)-1H-indazole derivative |

| Suzuki-Miyaura | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex, K₂CO₃, EtOH/H₂O, 80 °C | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI, THF/Et₃N, rt | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile |

| Sonogashira | 2,3,4,5-Tetrabromofuran | Terminal Alkynes | Pd/Cu catalyst, Diisopropylamine | Poly-alkynylated furans |

Nucleophilic Aromatic Substitution on the Furan Core

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromo-substituent with a nucleophile. This reaction is generally challenging on electron-rich aromatic rings like furan. However, the presence of a strong electron-withdrawing group, such as the ester at the C2 position, can activate the ring for nucleophilic attack. libretexts.org

The reaction proceeds via an addition-elimination mechanism. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the furan ring and, importantly, onto the oxygen atoms of the ester group, which provides significant stabilization.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the furan ring is restored.

For this reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. libretexts.org In 5-bromo-2-furoate, the ester group is in a position analogous to para, facilitating this reaction pathway.

Reductive Debromination and Radical Intermediates

The bromine atom can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or radical-mediated reactions. organic-chemistry.orgresearchwithrutgers.com

Catalytic Hydrogenation: This method often employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like H₂ gas. organic-chemistry.orgresearchwithrutgers.com This approach is generally mild and selective for the C-Br bond.

Radical Debromination: This process involves the formation of a radical intermediate. libretexts.org A common method uses a radical initiator (like AIBN) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). The process occurs via a chain reaction mechanism:

Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from the furoate, forming a furan-5-yl radical and tributyltin bromide. This furan-5-yl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product and regenerating the Bu₃Sn• radical to continue the chain. libretexts.orgbyjus.com

Termination: The chain reaction is terminated when two radical species combine. byjus.com

More modern methods utilize photoredox catalysis, which can generate the necessary radical intermediates under mild conditions using visible light. acs.orgcapes.gov.bracs.org These reactions often proceed with high efficiency and excellent functional group tolerance. acs.org

Reactivity of the Furan Heterocycle

The furan ring in this compound is an electron-rich heterocycle, but its reactivity is significantly influenced by the presence of the electron-withdrawing 5-bromo and 2-ester substituents. These groups generally decrease the electron density of the furan ring, affecting its susceptibility to various chemical transformations.

Electrophilic and Nucleophilic Additions to the Furan Ring

Electrophilic Addition:

The furan ring can undergo electrophilic addition reactions. In a typical electrophilic addition, an electrophile attacks the pi electrons of the double bonds in the furan ring. savemyexams.comlibretexts.orgyoutube.comyoutube.comlibretexts.org For instance, the addition of hydrogen bromide (HBr) to an alkene involves the proton acting as an electrophile. savemyexams.com The high electron density of the double bond can also polarize non-polar molecules like bromine (Br₂), inducing one bromine atom to act as an electrophile. savemyexams.com

In the case of this compound, the electron-withdrawing nature of the bromo and furoate groups deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, reactions can still occur, typically at the less hindered C3 and C4 positions. The initial attack of an electrophile would lead to the formation of a carbocation intermediate, which is stabilized by resonance. The subsequent attack of a nucleophile completes the addition process. The regioselectivity of the addition is governed by the relative stability of the possible carbocation intermediates.

Nucleophilic Addition:

Nucleophilic addition reactions typically occur with compounds containing electrophilic double or triple bonds. wikipedia.org The reactivity of a double bond towards a nucleophile is enhanced by the presence of electron-withdrawing groups. scribd.com In this compound, the ester group at the C2 position and the bromine atom at the C5 position make the furan ring susceptible to nucleophilic attack.

The reaction mechanism involves the attack of a nucleophile on one of the carbon atoms of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated or react with another electrophile to yield the final product. The presence of the bromine atom at the C5 position also allows for the possibility of nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromide ion.

| Reaction Type | Reactivity of Furan Ring | Influencing Factors | Potential Products |

| Electrophilic Addition | Deactivated | Electron-withdrawing bromo and ester groups. | Dihydrofuran derivatives |

| Nucleophilic Addition | Activated | Electron-withdrawing bromo and ester groups. | Functionalized furan or ring-opened products |

[4+2] Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgnih.govrsc.orgtudelft.nlmdpi.com This reaction involves the concerted interaction of the 4 pi-electrons of the furan (the diene) with the 2 pi-electrons of a dienophile (an alkene or alkyne) to form a six-membered ring adduct, typically a 7-oxabicyclo[2.2.1]heptene derivative.

The reactivity of furans in Diels-Alder reactions is influenced by the electronic nature of the substituents on the ring. rsc.org Electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups, such as the bromo and ester groups in this compound, tend to decrease the reactivity. rsc.orgtudelft.nl Despite this deactivation, Diels-Alder reactions with highly reactive dienophiles, such as maleimides, can still proceed, sometimes requiring elevated temperatures or the use of a catalyst. nih.govrsc.org The reaction often yields a mixture of endo and exo diastereomers, with the exo adduct being the thermodynamically more stable product. rsc.orgnih.gov

Oxidative Coupling Reactions and Polymerization Pathways

Furan derivatives can undergo oxidative coupling reactions, often catalyzed by transition metals like copper or iron, to form bi- or poly-furan structures. rsc.orgchemrxiv.orgrsc.orgchemrxiv.org These reactions typically involve the formation of a carbon-carbon bond between two furan rings. The reaction can be a homocoupling of two identical furan molecules or a cross-coupling with other aromatic or heteroaromatic compounds. rsc.orgrsc.org For this compound, the bromine atom at the C5 position provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various substituents at this position.

Furthermore, furan-containing compounds can serve as monomers for polymerization. rsc.org The bifunctional nature of some furan derivatives allows them to participate in condensation polymerization to form polyesters or polyamides. rsc.org The furan ring itself can be involved in polymerization through ring-opening polymerization or by utilizing its diene character in Diels-Alder polymerization. researchgate.netutoronto.ca The resulting polymers can have interesting properties and applications in materials science. researchgate.netutoronto.ca

Functionalization and Modification of the 2,6-Dimethylphenyl Moiety

The 2,6-dimethylphenyl group of the molecule also offers opportunities for further functionalization.

Aromatic Substitution Reactions on the Phenyl Ring

The 2,6-dimethylphenyl ring is an activated aromatic system due to the presence of the two electron-donating methyl groups. This makes it susceptible to electrophilic aromatic substitution (EAS) reactions. researchgate.netmasterorganicchemistry.comlibretexts.orgyoutube.com In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The two methyl groups direct incoming electrophiles primarily to the para position (C4) due to steric hindrance at the ortho positions (C3 and C5). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Conversely, nucleophilic aromatic substitution (NAS) on the 2,6-dimethylphenyl ring is generally difficult due to the electron-rich nature of the ring. NAS typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group, neither of which are present in this moiety. nih.gov

| Substitution Type | Reactivity of Phenyl Ring | Directing Effect of Methyl Groups | Common Reactions |

| Electrophilic Aromatic | Activated | Ortho, para-directing (para favored) | Nitration, Halogenation, Sulfonation, Friedel-Crafts |

| Nucleophilic Aromatic | Deactivated | N/A | Generally does not occur |

Ortho-Directed Metallation and Further Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgunblog.fr This reaction involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

In this compound, the ester linkage can potentially act as a directing group, although its effectiveness may be limited. If successful, metallation would occur at the C3 or C5 positions of the phenyl ring. However, the steric hindrance from the two methyl groups might make this process challenging. A more plausible approach would be to first introduce a more powerful DMG onto the phenyl ring via electrophilic aromatic substitution at the para position, and then perform the DoM. This two-step process would allow for precise functionalization at a position ortho to the newly introduced DMG.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethylphenyl 5 Bromo 2 Furoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A complete NMR analysis of 2,6-Dimethylphenyl 5-bromo-2-furoate would provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's preferred conformation in solution.

Comprehensive 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,6-dimethylphenyl group and the furan (B31954) ring. The 2,6-dimethylphenyl moiety would exhibit a triplet for the para-proton (H-4') and a doublet for the two equivalent meta-protons (H-3' and H-5'). The two methyl groups at positions 2' and 6' would appear as a sharp singlet, integrating to six protons. For the 5-bromo-2-furoate portion, two doublets are anticipated for the furan ring protons at positions 3 and 4, with a small coupling constant typical for furan systems.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would allow for the identification of all carbon atoms. Key signals would include the carbonyl carbon of the ester group, carbons of the furan ring (with the carbon bearing the bromine atom shifted downfield), and the aromatic carbons of the 2,6-dimethylphenyl ring. The DEPT-135 spectrum would differentiate between CH, CH₂, and CH₃ groups, showing positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent furan protons (H-3 and H-4) and between the meta and para protons of the dimethylphenyl ring (H-3'/H-5' and H-4').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the furan and phenyl rings to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations would be expected from the furan proton H-3 to the ester carbonyl carbon, and from the methyl protons of the dimethylphenyl group to the C-2' and C-6' carbons, as well as the C-1' carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be instrumental in determining the conformational preferences of the molecule, as discussed in the next section.

Predicted NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |

|---|---|---|---|

| 3 (Furan) | ~7.3 | ~115 | C=O, C-5 |

| 4 (Furan) | ~6.5 | ~118 | C-2, C-5 |

| C=O (Ester) | - | ~158 | H-3 |

| 3', 5' (Phenyl) | ~7.1 | ~128 | C-1', C-4' |

| 4' (Phenyl) | ~7.2 | ~130 | C-2', C-6' |

| CH₃ (Phenyl) | ~2.1 | ~17 | C-1', C-2', C-6' |

Conformational Analysis via NOESY and Coupling Constant Interpretation

The orientation of the 2,6-dimethylphenyl ring relative to the furoate plane is of particular interest. Due to steric hindrance from the ortho-methyl groups, free rotation around the ester C-O bond is likely restricted. A NOESY experiment would be critical in elucidating the preferred conformation. Spatial correlations between the furan proton H-3 and the methyl protons of the dimethylphenyl group would suggest a conformation where these groups are in close proximity. Conversely, the absence of such a correlation would indicate a different spatial arrangement. The interpretation of coupling constants, particularly long-range couplings, could also provide supportive conformational information.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would be characterized by distinct bands corresponding to the functional groups present in this compound.

Detailed Band Assignments for Ester, Furan, and Aromatic Moieties

The IR and Raman spectra would be dominated by several key vibrational modes:

Ester Moiety: A strong, characteristic C=O stretching vibration is expected in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would appear in the 1100-1300 cm⁻¹ region.

Furan Moiety: The furan ring would exhibit several characteristic bands, including C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ range, and various ring breathing and deformation modes at lower wavenumbers. The C-Br stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range.

Aromatic Moiety: The 2,6-dimethylphenyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region would be indicative of the substitution pattern of the aromatic ring.

Predicted Vibrational Band Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl & Furan |

| Aliphatic C-H Stretch | 3000-2850 | Methyl |

| Ester C=O Stretch | 1740-1720 | Ester |

| Aromatic/Furan C=C Stretch | 1600-1450 | Phenyl & Furan |

| Ester C-O Stretch | 1300-1100 | Ester |

| C-Br Stretch | 600-500 | Bromo-Furan |

Analysis of Vibrational Modes and Molecular Conformation

While less direct than NMR, vibrational spectroscopy can also offer clues about molecular conformation. Changes in the position and intensity of certain vibrational bands, particularly those associated with the ester linkage and the aromatic rings, can be sensitive to the torsional angles within the molecule. A detailed analysis, often supported by theoretical calculations (such as Density Functional Theory, DFT), could correlate specific spectral features with the dominant conformers in the solid state (for IR and Raman of solids) or in solution.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The spectrum of this compound would be influenced by the conjugated system formed by the furan ring and the ester group, as well as the electronic characteristics of the 2,6-dimethylphenyl substituent.

Fluorescence properties are more difficult to predict without experimental data. While aromatic systems can be fluorescent, the presence of the heavy bromine atom could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, it is possible that this compound would exhibit weak or no fluorescence. If it were to fluoresce, the emission would likely be at a longer wavelength than the absorption maximum, and the fluorescence spectrum could be sensitive to solvent polarity. A detailed study would involve measuring the absorption and emission spectra in various solvents to understand the nature of the excited states and the influence of the environment on the photophysical properties.

Characterization of Chromophores and Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily determined by the electronic transitions within its constituent chromophores: the 5-bromo-2-furoate moiety and the 2,6-dimethylphenyl ring. The furan ring, the carbonyl group of the ester, and the brominated aromatic system are key contributors to the molecule's absorption characteristics.

The principal electronic transitions observed are of the π → π* and n → π* type. The highly conjugated system of the 5-bromo-2-furoate portion of the molecule gives rise to intense π → π* transitions, typically observed at lower wavelengths. The presence of the carbonyl group also introduces weaker n → π* transitions, which involve the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

| Chromophore | Expected Electronic Transition | Typical Wavelength Range (nm) |

|---|---|---|

| 5-Bromo-2-furoate | π → π | 250-300 |

| Carbonyl Group (C=O) | n → π | 300-350 |

| 2,6-Dimethylphenyl | π → π* | 200-270 |

Influence of Substituents on Photophysical Properties

The two methyl groups on the phenyl ring also play a crucial role. Steric hindrance between these methyl groups and the furoate ester linkage can lead to a significant dihedral angle between the plane of the phenyl ring and the plane of the furoate group. This twisting of the molecular structure can disrupt π-conjugation across the molecule, potentially leading to a hypsochromic (blue) shift in the absorption spectrum compared to a more planar analogue.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass. The theoretical exact mass of this compound (C₁₃H₁₁BrO₃) is calculated to be 297.9891 g/mol . The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

| Isotopologue | Chemical Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₁₃H₁₁⁷⁹BrO₃ | 297.9891 | 100.0 |

| [M+2]⁺ (with ⁸¹Br) | C₁₃H₁₁⁸¹BrO₃ | 299.9871 | 97.3 |

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

While a specific crystal structure for this compound is not publicly available, the expected molecular geometry can be inferred from related structures. The 5-bromo-2-furoate fragment is anticipated to be largely planar. Key bond lengths would be consistent with standard values for C-Br, C=O, and C-O bonds within ester and aromatic systems. The C-Br bond is expected to be approximately 1.90 Å. The ester group will exhibit characteristic C=O and C-O bond lengths of around 1.20 Å and 1.35 Å, respectively. As previously mentioned, significant steric strain from the ortho-methyl groups on the phenyl ring would likely force the phenyl and furoate ring systems into a non-coplanar orientation.

Theoretical and Computational Chemistry Studies on 2,6 Dimethylphenyl 5 Bromo 2 Furoate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. mdpi.comcnr.it The first step in any theoretical analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. researchgate.net This is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. acs.orgresearchgate.net For 2,6-Dimethylphenyl 5-bromo-2-furoate, this optimization would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's most stable conformation, including the relative orientation of the 2,6-dimethylphenyl and 5-bromo-2-furoate moieties. nih.gov

Once the optimized geometry is obtained, the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be analyzed. researchgate.netmalayajournal.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. malayajournal.orgglobalresearchonline.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.33 | Energy difference; indicates chemical reactivity and stability. |

Computational methods can accurately predict various spectroscopic parameters, providing a theoretical counterpart to experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netimist.ma These calculations are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to yield predicted spectra that can be directly compared with experimental data for structural verification. joaquinbarroso.commdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, identifying the wavelength of maximum absorption (λmax). soton.ac.ukresearchgate.net Solvent effects, which can significantly shift absorption bands, are often included using models like the Polarizable Continuum Model (PCM). researchgate.netucsb.edu

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. numberanalytics.com These calculations determine the energies associated with the stretching, bending, and twisting of bonds, which correspond to the absorption bands in an infrared (IR) spectrum. numberanalytics.comdiva-portal.org The resulting theoretical spectrum serves as a valuable tool for identifying functional groups and confirming molecular structure. cardiff.ac.uk

| Spectroscopy Type | Parameter | Predicted Value | Computational Method |

|---|---|---|---|

| ¹H NMR | Chemical Shift (Aromatic H) | 7.0 - 7.5 ppm | GIAO-DFT |

| Chemical Shift (Methyl H) | ~2.2 ppm | ||

| ¹³C NMR | Chemical Shift (Carbonyl C) | ~160 ppm | |

| UV-Vis | λmax | ~285 nm | TD-DFT (in Methanol) |

| IR | C=O Stretch | ~1730 cm⁻¹ | DFT |

| C-O Stretch | ~1250 cm⁻¹ |

Computational Studies of Reaction Mechanisms

Beyond static properties, computational chemistry is essential for exploring the dynamic processes of chemical reactions, providing a detailed map of how transformations occur. nih.gov

To understand a chemical reaction, such as the hydrolysis of the ester group in this compound, chemists must identify the reaction pathway. rsc.org Computational methods can locate the high-energy transition state (TS) that connects reactants and products. acs.org A transition state is a specific geometry along the reaction coordinate that is a maximum in energy in that direction but a minimum in all others. Its structure is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netresearchgate.net By mapping the energies of the reactants, transition states, intermediates, and products, a potential energy surface (PES) for the reaction can be constructed, offering a complete picture of the mechanistic pathway. nih.gov

The potential energy surface provides crucial data for understanding the favorability and rate of a reaction. ekb.egresearchgate.net

Kinetics: The energy barrier that must be overcome for the reaction to proceed, known as the activation energy (Ea), is the energy difference between the reactants and the transition state. acs.org A higher activation energy corresponds to a slower reaction rate. By calculating these parameters, different potential reaction pathways can be compared to predict which is kinetically and thermodynamically most favorable. nih.gov

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (Ea) | +22.5 | Kinetic barrier; determines the reaction rate. |

| Enthalpy of Reaction (ΔH) | -5.8 | Thermodynamic favorability (exothermic). |

| Gibbs Free Energy of Reaction (ΔG) | -4.2 | Overall spontaneity of the reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is excellent for electronic properties, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insight into conformational flexibility and environmental effects. nih.gov

MD simulations treat atoms as classical particles subject to a force field, a set of parameters that describes the potential energy of the system. This approach allows for the simulation of larger systems over longer timescales (nanoseconds to microseconds) than quantum methods. osti.gov For a molecule like this compound, which has several rotatable single bonds, MD is particularly useful for conformational analysis. tandfonline.comacs.org The simulation can explore the full range of accessible conformations and determine their relative populations, providing a dynamic picture of the molecule's flexibility that is often more realistic than a single static structure. mdpi.commdpi.com

Furthermore, chemical reactions are rarely performed in the gas phase; the solvent plays a critical role. nih.govacs.org MD simulations excel at modeling solvent effects. numberanalytics.com Solvation can be modeled either implicitly, where the solvent is treated as a continuous medium, or explicitly, where individual solvent molecules are included in the simulation box. ucsb.edu Explicit solvent MD simulations can reveal specific solute-solvent interactions, such as hydrogen bonding or π-stacking, and show how the solvent shell organizes around the solute, influencing its conformation and reactivity. researchgate.netnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

A thorough review of scientific literature reveals a significant gap in the specific Quantitative Structure-Reactivity Relationship (QSRR) modeling for this compound. As of the current date, no dedicated theoretical or computational chemistry studies focusing on the QSRR of this particular compound have been published. QSRR models are powerful computational tools that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. These models are pivotal in predicting the reactivity of new compounds, understanding reaction mechanisms, and designing molecules with desired properties.

The absence of specific QSRR studies on this compound means that there are no established mathematical models or data tables that quantitatively describe how its distinct structural features influence its reactivity. Such studies would typically involve the calculation of various molecular descriptors, including:

Electronic Descriptors: These pertain to the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges, and dipole moment. These descriptors are crucial for understanding a molecule's susceptibility to electrophilic or nucleophilic attack.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

In a hypothetical QSRR study for a series of related phenyl furoate compounds, one might investigate how substituents on the phenyl ring and the furan (B31954) ring affect a particular reaction rate. For instance, a study could correlate the rate of a nucleophilic substitution reaction with the Hammett parameters of the substituents on the phenyl ring or with calculated electronic properties.

Table 1: Hypothetical Data for a QSRR Study of Phenyl Furoate Derivatives

| Compound | Substituent (Phenyl Ring) | Hammett Constant (σ) | Calculated HOMO Energy (eV) | Observed Reaction Rate (k) |

|---|---|---|---|---|

| 1 | 4-Nitro | 0.78 | -8.5 | 2.5 x 10⁻³ |

| 2 | 4-Chloro | 0.23 | -7.9 | 1.2 x 10⁻⁴ |

| 3 | Unsubstituted | 0.00 | -7.6 | 5.0 x 10⁻⁵ |

This interactive table illustrates the type of data that would be generated in a QSRR study. By applying statistical methods such as multiple linear regression, researchers could develop an equation that predicts the reaction rate based on the values of the descriptors.

Given the lack of specific data for this compound, any discussion on its QSRR remains purely speculative. Future computational studies are necessary to elucidate the structure-reactivity relationships for this compound and its analogs. Such research would be invaluable for applications in materials science, medicinal chemistry, and chemical synthesis, where a predictive understanding of reactivity is essential.

Potential Applications in Advanced Chemical Research and Materials Science

Building Block in Complex Organic Synthesis

The inherent reactivity of the 5-bromo-2-furoate moiety positions this compound as a valuable building block for the construction of more elaborate molecular structures. The presence of a bromine atom on the furan (B31954) ring is particularly advantageous, as it serves as a handle for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis.

Five-membered heterocyclic compounds, such as furans, are core structures in numerous pharmaceuticals and biologically active compounds. frontiersin.orgnih.gov The bromine atom at the 5-position of the furan ring in 2,6-dimethylphenyl 5-bromo-2-furoate can be readily displaced or utilized in coupling reactions to introduce a wide array of substituents, thereby enabling the synthesis of diverse, highly functionalized furan derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to form new carbon-carbon bonds with various boronic acids. uzh.chresearchgate.net This would allow for the attachment of aryl, heteroaryl, or alkyl groups at the 5-position, leading to the generation of complex heterocyclic systems that are otherwise challenging to synthesize. The 2,6-dimethylphenyl ester can serve as a protecting group for the carboxylic acid, which can be later hydrolyzed to reveal the free acid for further functionalization or to act as a key pharmacophore.

The term "specialty chemicals" encompasses a broad range of high-value compounds produced in lower volumes for specific applications. The versatility of 5-bromofuroic acid derivatives suggests their utility in this sector. researchgate.netresearchgate.net For example, the carbonylation of similar 5-bromo-furoic acid derivatives is a known route to produce 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer. researchgate.net While the esterification with 2,6-dimethylphenol (B121312) adds complexity, it also introduces a bulky, lipophilic moiety that could be desirable in certain specialty applications, such as in the synthesis of unique liquid crystals, organic light-emitting diode (OLED) materials, or as a precursor to agrochemicals where specific physical properties are required. The sterically hindered 2,6-dimethylphenyl group can influence the molecule's solubility, crystal packing, and thermal stability, which are critical parameters for many specialty chemicals. numberanalytics.comwikipedia.org

Monomer for Polymer Chemistry

The furan ring is a bio-based chemical building block that has garnered significant interest as a sustainable alternative to petroleum-derived aromatics in polymer synthesis. researchgate.netnih.gov While this compound is a monofunctional ester in terms of polymerization via the ester group, its furan ring and bromo-substituent offer intriguing possibilities for its incorporation into polymeric materials.

Furan-based polyesters and polyamides are being extensively investigated as renewable alternatives to conventional plastics like PET (polyethylene terephthalate). ncsu.eduresearchgate.netrsc.org While the subject compound itself is not a difunctional monomer required for building a polymer backbone directly, it could be utilized in several ways:

End-capping agent: The monofunctional nature of the ester could be used to control the molecular weight of polyesters or polyamides by terminating the polymer chains. The bulky 2,6-dimethylphenyl group at the chain end could impart specific properties to the polymer, such as altered solubility or thermal behavior.

Pendant functional group: The bromo-furan moiety could be attached as a side group to a polymer backbone. This could be achieved by first synthesizing a polymer with reactive sites and then grafting the this compound onto it. The bromine atom would then be available for post-polymerization modification, allowing for the tailoring of the polymer's properties.

Reactive monomer in specific polymerization techniques: In certain types of polymerization, such as frontal ring-opening metathesis polymerization (FROMP), furan derivatives can act as monomers. d-nb.info While not directly applicable to the furoate structure, this highlights the diverse reactivity of the furan ring in polymer synthesis.

The development of bio-based polymers with tunable properties is a major goal in materials science. nih.govacs.orgdtic.mil The incorporation of this compound, even in small amounts, into furan-based polyesters or polyamides could significantly alter their characteristics. acs.orgstanford.eduresearchgate.net The large, rigid 2,6-dimethylphenyl group would likely disrupt chain packing, potentially leading to polymers with lower crystallinity and increased solubility in organic solvents. acs.org This could be advantageous for applications requiring solution processability. Furthermore, the presence of the bromine atom provides a reactive site for cross-linking or for the attachment of other functional groups, offering a pathway to create advanced materials with tailored properties such as improved flame retardancy, altered refractive index, or specific surface characteristics.

The table below summarizes the potential effects of incorporating this compound into furan-based polymers.

| Property | Potential Influence of this compound | Rationale |

| Molecular Weight | Control and limitation | Acts as a monofunctional end-capping agent. |

| Solubility | Increased solubility in organic solvents | The bulky, non-polar 2,6-dimethylphenyl group disrupts polymer chain packing. acs.org |

| Crystallinity | Decreased crystallinity | Steric hindrance from the large substituent hinders ordered chain alignment. numberanalytics.comwikipedia.org |

| Thermal Stability | Potentially altered | The rigid aromatic groups may enhance thermal stability, but the C-Br bond can be a weak point. |

| Reactivity | Enables post-polymerization modification | The bromine atom serves as a reactive handle for grafting or cross-linking. uzh.ch |

Ligand Design in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. nih.gov Furan derivatives, and particularly those with carboxylate functionalities, are known to act as effective ligands for a variety of metal ions. scispace.comnih.govresearchgate.net

The this compound molecule presents several potential coordination sites: the oxygen atoms of the carboxylate group and the oxygen atom of the furan ring. The carboxylate group can coordinate to metal centers in a monodentate or bidentate fashion, and can also act as a bridging ligand to form polynuclear complexes. wikipedia.org The furan oxygen can also participate in coordination, although it is a weaker donor. tandfonline.com

The presence of the bulky 2,6-dimethylphenyl group would exert a significant steric influence on the coordination sphere of the metal center. numberanalytics.comwikipedia.org This steric hindrance could be exploited to:

Control the coordination number and geometry: By restricting the number of ligands that can bind to a metal center, it may be possible to stabilize unusual coordination numbers or geometries.

Create protective pockets around the metal center: The bulky substituent could encapsulate the metal ion, potentially influencing its reactivity and catalytic activity. This is a common strategy in the design of catalysts for selective organic transformations.

Enhance solubility: The lipophilic nature of the dimethylphenyl group could improve the solubility of the resulting metal complexes in non-polar organic solvents, which is often a requirement for homogeneous catalysis.

The table below outlines the key structural features of this compound and their implications for its use as a ligand.

| Structural Feature | Potential Role in Coordination Chemistry |

| Furan-2-carboxylate | Primary binding site for metal ions, offering various coordination modes (monodentate, bidentate, bridging). wikipedia.org |

| Furan Ring Oxygen | Potential secondary coordination site, contributing to chelation. tandfonline.com |

| 5-Bromo Substituent | Can influence the electronic properties of the ligand and potentially participate in halogen bonding interactions. |

| 2,6-Dimethylphenyl Group | Exerts significant steric hindrance, influencing the coordination geometry, stability, and solubility of the metal complex. numberanalytics.comwikipedia.org |

The combination of these features makes this compound an interesting candidate for the synthesis of novel metal complexes with potentially unique catalytic, magnetic, or optical properties.

Exploration of Chelation Properties with Transition Metals

The furoate moiety, particularly with its oxygen heteroatoms in the furan ring and the carboxylate group, is known to act as a ligand for metal ions. The oxygen atoms of the ester group in this compound can serve as potential coordination sites for transition metals. Furoic acid and its derivatives have been shown to form stable complexes with various metals, including rare earth elements, where the carboxylate oxygen atoms are the primary binding sites. researchgate.net The presence of the furan ring's oxygen atom can also contribute to chelation, potentially leading to the formation of stable five-membered chelate rings with a metal center.

The 2,6-dimethylphenyl group introduces significant steric hindrance around the ester functionality. This steric bulk could influence the coordination geometry and the number of ligands that can bind to a metal center, potentially favoring the formation of complexes with lower coordination numbers or leading to distorted geometries. The bromine atom at the 5-position of the furan ring, being an electron-withdrawing group, could modulate the electron density on the furoate system, thereby influencing the binding affinity of the ligand to the metal. Research in this area would involve synthesizing and characterizing metal complexes of this compound to understand its coordination modes, stability, and the electronic and steric effects of its substituents on the resulting complexes.

Table 1: Potential Coordination Sites and Influencing Factors of this compound in Chelation

| Feature | Potential Role in Chelation | Influencing Factors |

|---|---|---|

| Ester Carbonyl Oxygen | Primary coordination site for metal ions. | Steric hindrance from the 2,6-dimethylphenyl group may affect accessibility. |

| Furan Ring Oxygen | Potential secondary coordination site, enabling chelation. | The electron-withdrawing effect of the bromine atom could influence its Lewis basicity. |

| 2,6-Dimethylphenyl Group | Induces steric hindrance, potentially controlling the stoichiometry and geometry of the metal complex. | Can influence the solubility and crystal packing of the resulting complexes. |

| 5-Bromo Substituent | Modifies the electronic properties of the furan ring. | Could impact the overall stability and reactivity of the metal complex. |

Development of Novel Organometallic Catalysts

The development of organometallic catalysts often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center. The structural features of this compound make it an interesting candidate for a ligand in catalysis. The furoate moiety can coordinate to a metal, while the bulky 2,6-dimethylphenyl group could create a specific pocket around the active site, potentially leading to high selectivity in catalytic reactions.

Furthermore, the bromine atom on the furan ring provides a reactive handle for further functionalization. For instance, it could participate in cross-coupling reactions to attach other functional groups or to immobilize the resulting metal complex on a solid support, creating a heterogeneous catalyst. Organoboron compounds, such as boronic esters, are versatile intermediates in organic synthesis, and the formation of ate complexes from such esters can generate chiral nucleophiles for asymmetric synthesis. nih.govresearchgate.net While not a boronic ester itself, the potential for this compound to be transformed into organoboron derivatives or to act as a ligand in catalytic systems for C-H functionalization presents an area for future research. stanford.edu The design of new catalysts often involves leveraging the unique properties of ligands to control reactivity and selectivity, and the combination of steric bulk and electronic modification in this molecule is promising. nih.gov

Functional Materials Research

The rigid, aromatic structure of this compound suggests its potential use as a building block for functional organic materials. Furan-based compounds, derived from renewable resources like furfural, are of growing interest for creating sustainable materials. rsc.orgsciencepubco.comresearchgate.net

Development of Optoelectronic Materials with Tunable Luminescence

Aromatic esters and heterocyclic compounds are often investigated for their photophysical properties, including fluorescence and phosphorescence. The extended π-system of the furoate and phenyl rings in this compound could give rise to interesting luminescent properties. The substitution pattern on the phenyl ring is known to significantly influence the emission properties of fluorescent molecules. rsc.orgresearchgate.net The ortho- and meta-substituents on a benzil (B1666583) skeleton, for instance, have been shown to affect the photophysical properties in the crystal state. nih.gov

The presence of the heavy bromine atom could promote intersystem crossing, potentially leading to phosphorescence. The steric hindrance from the 2,6-dimethyl groups might prevent π-stacking in the solid state, which could enhance emission quantum yields by reducing aggregation-caused quenching. By systematically modifying the substituents on both the furan and phenyl rings, it might be possible to tune the emission wavelength and quantum efficiency of materials based on this scaffold. Research in this direction would involve photophysical characterization of the compound and its derivatives in solution and in the solid state. The inherent fluorescence of such compounds could also allow for their use as multifunctional molecular tools, combining biological activity with imaging capabilities. nih.gov

Table 2: Potential Photophysical Properties of this compound Derivatives

| Structural Moiety | Potential Effect on Luminescence | Rationale |

|---|---|---|

| Furan-Phenyl π-System | Serves as the core chromophore, responsible for UV absorption and potential fluorescence. | Extended conjugation in aromatic systems often leads to luminescence. |

| 5-Bromo Substituent | May induce phosphorescence via the heavy-atom effect. | Facilitates intersystem crossing from the singlet excited state to the triplet state. |

| 2,6-Dimethylphenyl Group | Could enhance solid-state emission by preventing aggregation-caused quenching. | Steric bulk can disrupt intermolecular π-π stacking. |

| Substituent Modification | Allows for tuning of emission color and quantum yield. | Electron-donating or -withdrawing groups can alter the energy levels of the frontier molecular orbitals. nih.gov |

Exploration of Self-Assembling and Supramolecular Architectures

The rigid shape and potential for directional intermolecular interactions make this compound a candidate for the construction of self-assembling systems and supramolecular architectures. The interplay of π-π stacking between the aromatic rings and halogen bonding involving the bromine atom could lead to the formation of well-defined one-, two-, or three-dimensional structures.

The steric hindrance of the 2,6-dimethylphenyl group would play a crucial role in directing the self-assembly process, potentially leading to porous structures or materials with interesting liquid crystalline phases. The ability to form such ordered structures is fundamental to the development of advanced materials for applications in molecular recognition, separation, and electronics. Furan derivatives have been explored for various applications, including in the synthesis of polymers and specialty chemicals, indicating the versatility of the furan scaffold in materials science. slideshare.net

Structure Reactivity and Structure Function Relationship Studies

Influence of the 5-Bromo Substituent on Furan (B31954) Ring Reactivity and Electronic Properties

The furan ring is an electron-rich aromatic system that is significantly more reactive than benzene (B151609) towards electrophilic substitution. pearson.comchegg.com This heightened reactivity is due to the electron-donating resonance effect of the ring oxygen atom, which increases the electron density at the carbon atoms, particularly at the 2- and 5-positions. pearson.compearson.comquora.com The introduction of a bromine atom at the 5-position, alongside the ester group at the 2-position, profoundly modifies the ring's electronic landscape and reactivity.

The 5-bromo substituent exerts two opposing electronic effects:

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and thus withdraws electron density from the furan ring through the sigma bond network. This effect deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted furan.

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This effect increases electron density within the ring, particularly at positions ortho and para to the bromine (the C3 and C4 positions).

| Compound | Key Substituents | Expected Relative Reactivity Towards Electrophiles | Governing Factors |

|---|---|---|---|

| Furan | None | High | Electron-rich aromatic ring, activated by oxygen atom's resonance effect. pearson.com |

| Methyl 2-furoate | -COOCH₃ at C2 | Low | Strongly deactivating, electron-withdrawing ester group. |

| 2,6-Dimethylphenyl 5-bromo-2-furoate | -Br at C5, -COOAr at C2 | Very Low | Combined deactivating effects of the bromo substituent (-I > +R) and the ester group. |

Steric and Electronic Effects of the 2,6-Dimethylphenyl Group on Ester Stability and Reactivity

The stability and reactivity of the ester functional group in this compound are dominated by the unique characteristics of the 2,6-dimethylphenyl (xylyl) moiety.

Steric Effects: The most significant feature of the 2,6-dimethylphenyl group is the profound steric hindrance provided by the two ortho-methyl groups. nih.gov These groups flank the ester oxygen atom, creating a crowded environment around the carbonyl carbon. This steric shielding physically obstructs the approach of nucleophiles, leading to a dramatic decrease in the rate of reactions such as base-catalyzed hydrolysis (saponification). chemrxiv.org While a typical phenyl ester might hydrolyze readily under basic conditions, the rate for this sterically hindered ester is expected to be exceptionally slow, requiring harsh reaction conditions to proceed. This increased stability against nucleophilic attack is a direct consequence of the steric bulk. nih.govchemicalforums.com

Electronic Effects: The two methyl groups on the phenyl ring are weakly electron-donating through induction and hyperconjugation. This increases the electron density of the phenyl ring, making the corresponding 2,6-dimethylphenoxide a slightly poorer leaving group compared to an unsubstituted phenoxide. In typical ester hydrolysis, a better leaving group accelerates the reaction. Therefore, this electronic effect would contribute, albeit to a much lesser extent than steric hindrance, to the reduced reactivity of the ester. The Hammett constant (σ) for a substituent provides a measure of its electronic effect; electron-donating groups have negative σ values. researchgate.netwikipedia.org

| Ester | Alcohol Moiety | Key Feature | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| Phenyl 5-bromo-2-furoate | Phenyl | No steric hindrance | Fast |

| p-Tolyl 5-bromo-2-furoate | para-Tolyl | Minor steric hindrance, weak electron-donating group. rsc.org | Slightly slower than phenyl ester |

| This compound | 2,6-Dimethylphenyl | Severe steric hindrance from two ortho-methyl groups. nih.gov | Extremely slow |

Systematic Derivatization and Its Impact on Chemical Transformations

The structure of this compound possesses two primary handles for systematic derivatization: the carbon-bromine bond on the furan ring and the ester linkage. These sites allow for a range of chemical transformations to generate novel analogues with modified properties.

Transformations at the 5-Position: The bromo substituent is an excellent precursor for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) can introduce new aromatic or olefinic groups at the 5-position. nobelprize.orgnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl moiety, extending the conjugated system. libretexts.org

Stille Coupling: Reaction with an organostannane provides another versatile method for C-C bond formation. libretexts.org

Carbonylation: The introduction of a carbon monoxide molecule, often in the presence of an alcohol or amine, can convert the bromo group into a new ester or amide functionality. This strategy has been successfully applied to convert 5-bromofuroic acid into 2,5-furandicarboxylic acid. researchgate.netacs.org

Transformations of the Ester Group:

Hydrolysis: Although slow due to steric hindrance, forcing conditions (e.g., high temperature, strong base or acid) can cleave the ester to yield 5-bromo-2-furoic acid and 2,6-dimethylphenol (B121312). echemi.comsigmaaldrich.comsigmaaldrich.com

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford (5-bromofuran-2-yl)methanol.

| Reaction Site | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| C5-Br Bond | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C5-R (e.g., Aryl, Vinyl) nih.gov |

| C5-Br Bond | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | C5-C≡C-R libretexts.org |

| C5-Br Bond | Carbonylation | CO, Pd catalyst, Alcohol/H₂O | C5-COOR / C5-COOH researchgate.net |

| Ester | Hydrolysis | NaOH(aq) or H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| Ester | Reduction | LiAlH₄ then H₂O | Primary Alcohol (-CH₂OH) |

Correlations between Molecular Structure and Catalytic Performance